molecular formula C19H21ClN2O2 B11106211 N-(2-chlorophenyl)-4-(hexanoylamino)benzamide

N-(2-chlorophenyl)-4-(hexanoylamino)benzamide

Cat. No.: B11106211
M. Wt: 344.8 g/mol
InChI Key: DBNSDLRWKCXYPO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(hexanoylamino)benzamide is an organic compound that features a benzamide core with a hexanoylamino group and a 2-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(hexanoylamino)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-aminobenzamide with hexanoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate.

    Introduction of the 2-Chlorophenyl Group: The next step involves the introduction of the 2-chlorophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate product with 2-chlorobenzoyl chloride under similar conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(hexanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-chlorophenyl)-4-(hexanoylamino)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(hexanoylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-4-(hexanoylamino)benzamide is unique due to its specific hexanoylamino group, which imparts distinct physicochemical properties and biological activities compared to its analogs with shorter or longer alkyl chains. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-4-(hexanoylamino)benzamide

InChI

InChI=1S/C19H21ClN2O2/c1-2-3-4-9-18(23)21-15-12-10-14(11-13-15)19(24)22-17-8-6-5-7-16(17)20/h5-8,10-13H,2-4,9H2,1H3,(H,21,23)(H,22,24)

InChI Key

DBNSDLRWKCXYPO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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